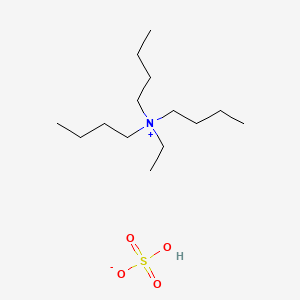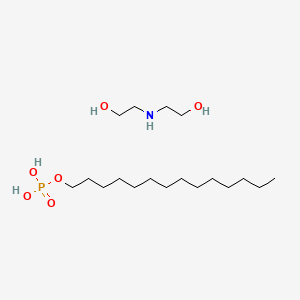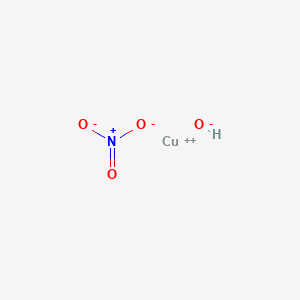
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in agriculture, medicine, and industrial chemistry. This compound, in particular, may have unique properties due to the presence of the chloroethyl and thenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea typically involves the reaction of 2-chloroethylamine with alpha-methyl-3-thenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: May be studied for its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Could be explored for its therapeutic potential, particularly in drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea would depend on its specific interactions with molecular targets. For example, if it has biological activity, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloroethyl group could be involved in alkylation reactions, which are known to affect DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-(3-thenyl)urea: Lacks the alpha-methyl group, which may affect its reactivity and properties.
1-(2-Bromoethyl)-3-(alpha-methyl-3-thenyl)urea: Similar structure but with a bromoethyl group instead of chloroethyl, which may influence its chemical behavior.
1-(2-Chloroethyl)-3-(alpha-methyl-2-thenyl)urea: Variation in the position of the thenyl group, potentially altering its properties.
Uniqueness
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
| 102433-60-3 | |
Molecular Formula |
C9H13ClN2OS |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1-thiophen-3-ylethyl)urea |
InChI |
InChI=1S/C9H13ClN2OS/c1-7(8-2-5-14-6-8)12-9(13)11-4-3-10/h2,5-7H,3-4H2,1H3,(H2,11,12,13) |
InChI Key |
PJGQEELZELMSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=C1)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
